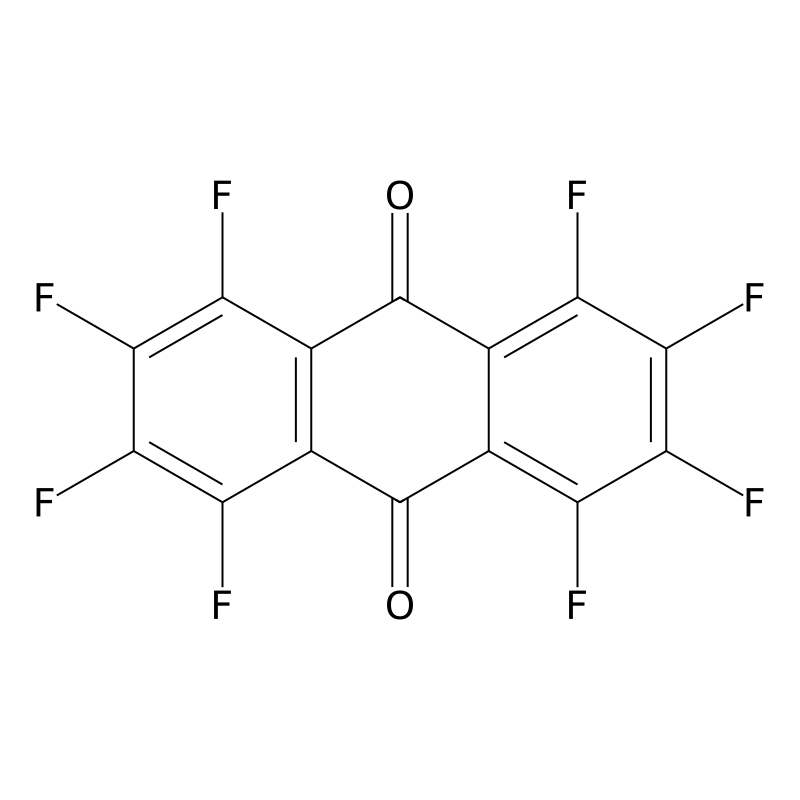

Octafluoroanthraquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Octafluoroanthraquinone (C₁₄F₈O₂) is a fluorinated derivative of anthraquinone, a class of organic compounds known for their distinctive chemical properties and diverse applications. OFAN is a black solid that can be synthesized through various methods, including the fluorination of anthraquinone with elemental fluorine or fluorinating agents.

Researchers have employed various techniques to characterize OFAN, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide valuable insights into the molecule's structure, conformation, and electronic properties, which are crucial for understanding its potential applications.

Semiconducting Properties:

OFAN exhibits semiconducting properties, meaning it can conduct electricity under specific conditions. This property has garnered significant interest in its potential applications in various fields, including organic electronics and optoelectronics. Researchers have investigated OFAN's charge transport characteristics, bandgap, and field-effect transistor behavior, aiming to optimize its performance for specific device applications.

Organic Photovoltaics:

Organic photovoltaics (OPVs) are devices that convert light energy into electricity. OFAN has been explored as a potential material for OPV applications due to its semiconducting properties and ability to absorb light across a broad spectrum. Researchers have investigated OFAN in bulk heterojunction solar cells, where it is blended with other materials to create active layers responsible for light absorption and charge generation.

Biomedical Applications:

Recent research suggests that OFAN possesses potential for biomedical applications. Studies have explored its potential as an antitumor agent, demonstrating cytotoxicity towards various cancer cell lines. Additionally, OFAN's ability to generate reactive oxygen species (ROS) under light irradiation has led to investigations into its potential for photodynamic therapy (PDT), a cancer treatment modality that utilizes light and photosensitizers to destroy cancer cells.

Octafluoroanthraquinone is a synthetic organic compound characterized by the molecular formula and a molecular weight of 352.14 g/mol. It is a derivative of anthraquinone, where all eight hydrogen atoms have been replaced by fluorine atoms, resulting in a highly fluorinated structure. This modification significantly affects its chemical properties, including stability and reactivity, making it an interesting compound for various applications in materials science and organic chemistry .

Octafluoroanthraquinone is known for its ability to undergo various chemical transformations, particularly in electrochemical processes. It can participate in redox reactions, where it acts as an electron acceptor. Upon reduction, it can form radical species that are capable of capturing carbon dioxide through mechanisms such as the "EEC" (Electron Transfer–Electrochemical) and "EECC" (Electron Transfer–Chemical) pathways . These reactions are crucial for applications in carbon capture technologies.

Several methods exist for synthesizing octafluoroanthraquinone. One prominent method involves the fluorination of anthraquinone derivatives using fluorinating agents or through the reaction of chlorinated phthalic anhydrides with fluorinated compounds . The synthesis typically requires controlled conditions to ensure complete fluorination without decomposition.

Studies on octafluoroanthraquinone's interactions with various substrates reveal its potential for forming stable complexes with metals. For instance, it demonstrates significant π–π stacking interactions with electron-deficient arenes, which can enhance the stability of metal complexes . Furthermore, its ability to engage in charge-transfer interactions makes it valuable in supramolecular chemistry.

Octafluoroanthraquinone shares similarities with other fluorinated quinones and anthraquinones. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Anthraquinone | Non-fluorinated parent compound | |

| Hexafluoroanthraquinone | Six fluorine substitutions; less stable than octafluoro derivative | |

| 2,3-Difluoro-1,4-naphthoquinone | Smaller structure; used in organic synthesis |

Uniqueness: Octafluoroanthraquinone's complete fluorination leads to enhanced stability and unique electrochemical properties compared to its less fluorinated counterparts. This makes it particularly interesting for applications in high-performance materials and advanced electrochemical systems.

The synthesis of octafluoroanthraquinone presents unique challenges due to the need for complete fluorination of the anthraquinone framework. Over decades of research, several methodologies have been developed to achieve efficient production of this compound, with continuing improvements in yield, purity, and process safety.

Fluorination Strategies for Perfluoroanthraquinone Derivatives

Fluorination strategies for producing octafluoroanthraquinone have evolved significantly since the compound was first synthesized. Current methodologies can be classified into several distinct approaches, each with particular advantages and limitations.

The most widely employed synthetic route involves halogen exchange reactions starting from chlorinated precursors. This approach leverages the relative ease of producing chlorinated anthraquinone derivatives, followed by replacing chlorine atoms with fluorine through nucleophilic substitution processes. The reaction of tetrachlorophthalic anhydride with fluorinating agents such as potassium fluoride (KF) has emerged as a preferred method due to its relatively high efficiency and scalability.

Early synthetic methods included those reported by Wallenfels et al. in 1957, who synthesized 1,2,3,4-tetrafluoroanthraquinone through halogen exchange from 1,2,3,4-tetrachloroanthraquinone at temperatures between 220-250°C in an autoclave without solvent. This represented an important proof of concept but suffered from practical limitations for large-scale production.

A significant advancement came through the work of Yakobson et al. (1965), who described a method involving the heating of tetrachlorophthalic anhydride at approximately 300°C in an autoclave without solvent, achieving simultaneous decarboxylation and halogen exchange to produce octafluoroanthraquinone. While effective in principle, this solvent-free approach presented challenges in temperature control and often resulted in equipment fouling due to carbonization.

Modern synthetic approaches have addressed many limitations of these early methods through the introduction of appropriate solvents, optimized reaction conditions, and improved purification techniques. Current preferred methods typically involve the reaction of tetrachlorophthalic anhydride with a fluorinating agent in the presence of benzonitrile as a solvent at temperatures between 300-350°C.

Table 1: Comparison of Synthetic Methods for Octafluoroanthraquinone

An alternative strategy involves further fluorination of octafluoroanthraquinone using strong fluorinating agents such as sulfur tetrafluoride (SF4) combined with hydrogen fluoride (HF) to produce decafluoroanthracene derivatives. This approach is particularly valuable for synthesizing compounds with specific fluorination patterns beyond what is achievable through direct halogen exchange.

Reaction Mechanisms in Halogen Exchange Processes

The synthesis of octafluoroanthraquinone primarily proceeds through nucleophilic aromatic substitution (SNAr) mechanisms, where fluoride ions replace chlorine or other halogen atoms on the aromatic rings. Understanding these mechanisms is crucial for optimizing reaction conditions and developing improved synthetic routes.

In classic SNAr fluorination reactions, the process begins with nucleophilic attack by the fluoride ion on the carbon atom bearing the halogen (typically chlorine). This attack is facilitated by electron-withdrawing groups that stabilize the negative charge in the resulting Meisenheimer complex intermediate. In the case of anthraquinone derivatives, the carbonyl groups serve as activating groups that withdraw electron density from the aromatic system.

The general mechanism can be represented as:

- Nucleophilic attack by F- on the carbon bearing the leaving group (Cl-)

- Formation of a negatively charged Meisenheimer complex intermediate

- Elimination of the leaving group (Cl-) to restore aromaticity

- Repetition of the process for each position to be fluorinated

The rate-determining step in this process is typically the initial nucleophilic attack, which is influenced by several factors including the nucleophilicity of the fluoride source, the stability of the Meisenheimer complex, and the nature of the leaving group.

For octafluoroanthraquinone synthesis from tetrachlorophthalic anhydride, the mechanism is more complex, involving both decarboxylation and multiple halogen exchange steps. The high temperatures employed in this synthesis (300-350°C) provide the energy necessary to overcome activation barriers for these transformations.

The reaction rate and selectivity in halogen exchange processes depend critically on the electronic structure of the substrate. Quantum chemical studies have shown that octafluoroanthraquinone possesses a unique electronic distribution due to the strongly electronegative fluorine and oxygen atoms, resulting in specific reactivity patterns. These electronic effects influence both the synthesis of the compound and its subsequent chemical behavior.

Optimization of Reaction Parameters (Temperature, Pressure, Solvent Systems)

The successful synthesis of octafluoroanthraquinone with high yield and purity requires careful optimization of various reaction parameters. These parameters significantly impact reaction efficiency, product quality, and process safety.

Temperature Effects

Temperature control is perhaps the most critical parameter in octafluoroanthraquinone synthesis. The optimal temperature range depends on the specific synthetic route but typically falls between 270-400°C for reactions starting from tetrachlorophthalic anhydride, with the most favorable results observed between 300-350°C.

The importance of precise temperature control is illustrated by experimental results reported in patent literature. For instance, a reaction conducted at 350°C for 14 hours resulted in an 84.5 mol% yield of octafluoroanthraquinone, while different temperature conditions led to varied outcomes. Reactions at lower temperatures often result in incomplete fluorination, with chlorinated intermediates remaining in the product mixture. Conversely, excessive temperatures can promote decomposition reactions and carbonization.

The relationship between temperature and reaction outcome follows specific patterns:

- Below 270°C: Typically insufficient for complete halogen exchange, resulting in partially fluorinated products

- 300-350°C: Optimal range for most reactions, balancing reaction rate with selectivity

- Above 400°C: Increased risk of decomposition and carbonization, potentially reducing yield and product purity

For alternative starting materials such as halogenated quinones, lower temperature ranges (190-340°C, preferably 200-280°C) are typically employed to achieve optimal results.

Pressure Considerations

Many synthetic routes to octafluoroanthraquinone employ autoclaves or other pressure vessels, where the reaction occurs under autogenous pressure generated by the heated reaction mixture. While specific pressure parameters are rarely explicitly stated in the literature, the use of pressure-resistant equipment is consistently mentioned as a requirement for successful synthesis.

The elevated pressure environment serves several critical functions:

- Prevents the loss of volatile components, including certain fluorinating agents

- Increases the effective concentration of reactants

- Alters reaction kinetics and thermodynamics to favor desired transformations

- Enables the use of higher temperatures while maintaining liquid-phase reactions

Modern production methods typically incorporate pressure monitoring and control systems to ensure safe and reproducible synthesis conditions. The spontaneously occurring pressure during these reactions contributes significantly to the efficiency of the fluorination process.

Solvent Systems

The choice of solvent represents a crucial advancement in octafluoroanthraquinone synthesis. Early methods often attempted solvent-free approaches, but these suffered from poor temperature control and equipment fouling due to carbonization.

Benzonitrile has emerged as the preferred solvent for modern synthetic routes, particularly for the reaction of tetrachlorophthalic anhydride with fluorinating agents. This solvent offers several critical advantages:

- Exceptional thermal stability at the elevated temperatures required (300-350°C)

- Excellent solubilizing properties for both starting materials and fluorinating agents

- Compatibility with the reaction conditions, minimizing side reactions

- Favorable interaction with reaction intermediates, potentially promoting desired transformations

The introduction of benzonitrile as a solvent has significantly improved both yield and product quality compared to solvent-free methods. For example, the use of benzonitrile enabled yields of 84.5 mol% of octafluoroanthraquinone in optimized processes, representing a substantial improvement over earlier synthetic approaches.

Fluorinating Agents

The selection of an appropriate fluorinating agent is crucial for effective synthesis. Potassium fluoride (KF) is most commonly employed, with the optimal amount typically falling in the range of 4 to 8 moles per mole of chlorinated precursor. The fluorinating agent should be present in at least 4 molar equivalents relative to the raw material to ensure complete conversion.

Other fluorinating agents mentioned in the literature include sulfur tetrafluoride (SF4) in combination with hydrogen fluoride (HF), which can be used for specific transformations including the conversion of octafluoroanthraquinone to decafluoroanthracene derivatives. Recently, studies on deoxyfluorination using SF4 have shown promise for preparing organofluorine compounds under milder conditions without the use of HF, potentially offering safer alternatives for certain fluorination processes.

The effectiveness of the fluorinating agent can be influenced by its physical form and purity. Anhydrous conditions are generally preferred to maximize reactivity and minimize side reactions.

Table 2: Optimization Parameters for Octafluoroanthraquinone Synthesis

| Parameter | Optimal Range | Critical Considerations | Effect on Yield/Quality |

|---|---|---|---|

| Temperature | 300-350°C (from tetrachlorophthalic anhydride) | Too low: incomplete reaction Too high: decomposition | Higher within optimal range generally increases reaction rate but may reduce selectivity |

| Pressure | Autogenous (not typically specified) | Must be contained in appropriate pressure vessels | Maintains reactants in appropriate phase and concentration |

| Solvent | Benzonitrile | Must withstand reaction temperature Must dissolve reactants | Critical for heat transfer and preventing carbonization |

| Fluorinating Agent | KF (4-8 mol equivalents) | Must be anhydrous for optimal reactivity | Insufficient amount leads to incomplete fluorination |

| Reaction Time | 8-14 hours | Depends on temperature and other conditions | Longer times increase conversion but may promote side reactions |

Industrial-Scale Production Methodologies

The translation of laboratory synthesis methods to industrial-scale production presents unique challenges that require careful consideration of process design, equipment selection, safety measures, and economic factors.

Process Design Considerations

Industrial-scale synthesis of octafluoroanthraquinone typically employs batch reactors rather than continuous processes due to the high temperatures and pressures involved. A typical production sequence includes:

- Charging the reactor with the chlorinated precursor (typically tetrachlorophthalic anhydride), fluorinating agent (KF), and solvent (benzonitrile)

- Gradual heating of the mixture to the optimal temperature range (300-350°C) under controlled conditions

- Maintaining the reaction for the required duration (typically 8-14 hours)

- Controlled cooling and product recovery through filtration, extraction, and purification steps

The batch size is limited by heat transfer considerations and safety factors related to the exothermic nature of fluorination reactions. Efficient mixing is essential to ensure uniform temperature distribution and prevent localized overheating, which could lead to decomposition reactions or safety hazards.

Product isolation typically involves cooling the reaction mixture, filtration to remove inorganic salts and other solid byproducts, and subsequent purification steps such as recrystallization or sublimation to achieve the desired product purity. The melting point of octafluoroanthraquinone (270-300°C) becomes an important consideration in designing effective purification processes.

Equipment Requirements

The production of octafluoroanthraquinone requires specialized equipment capable of withstanding harsh reaction conditions:

- Pressure vessels (autoclaves) constructed from corrosion-resistant alloys

- High-temperature heating systems with precise control capabilities

- Efficient mixing mechanisms to ensure uniform reaction conditions

- Appropriate safety features, including pressure relief systems

- Specialized filtration and purification equipment for product recovery

The materials of construction must be selected to resist both the corrosive nature of fluorinating agents and the high temperatures employed in the process. Equipment maintenance is a significant consideration due to the potential for corrosion and degradation under the reaction conditions.

Early production methods that avoided using solvents faced significant challenges including difficult temperature control and equipment fouling from carbonization, rendering these approaches commercially impractical. Modern production techniques have largely overcome these limitations through improved process design and equipment selection.

Economic Factors

The economic viability of octafluoroanthraquinone production depends on several key factors:

- Cost of raw materials, particularly the chlorinated precursors and fluorinating agents

- Energy requirements for maintaining high-temperature reactions

- Equipment investment and maintenance costs

- Yield and selectivity of the process

- Purification requirements and associated costs

- Market demand and pricing for the final product

Optimization of these factors is essential for establishing a commercially successful production process. Areas of active research for improving the economic profile of octafluoroanthraquinone production include the development of more efficient fluorinating agents, catalyst systems to promote fluorination under milder conditions, and improved purification methods to reduce processing costs.

Octafluoroanthraquinone represents a highly fluorinated derivative of anthraquinone with unique photoredox catalytic properties that enable efficient fluorination reactions through visible light activation . The compound, chemically designated as 1,2,3,4,5,6,7,8-octafluoro-9,10-anthracenedione, exhibits enhanced electron-withdrawing characteristics due to the presence of eight fluorine atoms surrounding the anthraquinone core structure [19] [21]. These fluorine substituents significantly modulate the molecular orbital energy levels and redox capacity compared to the parent anthraquinone molecule [2].

The photoredox catalytic mechanism of octafluoroanthraquinone in fluorination reactions follows a well-established pathway involving visible light excitation and subsequent electron transfer processes [42]. Upon photoexcitation with blue light at approximately 455 nanometers, octafluoroanthraquinone transitions to its excited singlet state, followed by rapid intersystem crossing to form the triplet excited state [3] [48]. This triplet excited state possesses enhanced reducing capability compared to the ground state, enabling efficient single-electron transfer to fluorinating reagents such as Selectfluor [36] [42].

The mechanistic pathway proceeds through initial formation of a van der Waals complex between octafluoroanthraquinone and the fluorinating agent in the ground state [36]. Photoexcitation of this complex leads to formation of a triplet exciplex intermediate, which has been experimentally observed through nanosecond transient absorption spectroscopy [42]. The exciplex undergoes spontaneous intramolecular reorganization to facilitate fluorine atom transfer to substrate molecules [36].

Experimental studies have demonstrated that octafluoroanthraquinone can effectively catalyze the fluorination of various organic substrates under mild reaction conditions [3] [6]. The photocatalytic process typically requires continuous irradiation with blue light-emitting diodes and proceeds through a chain reaction mechanism involving alkyl radical intermediates [3]. The fluorinated anthraquinone structure provides optimal energetic matching for both the initial electron transfer step and subsequent fluorine atom transfer processes [20].

The enhanced performance of octafluoroanthraquinone compared to non-fluorinated anthraquinone derivatives stems from the electron-withdrawing effects of the fluorine substituents, which lower both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [2]. This electronic modification results in improved thermodynamic driving force for electron transfer reactions while maintaining the essential photophysical properties required for effective photoredox catalysis [26].

Transient Species Formation and Excited-State Dynamics

The excited-state dynamics of octafluoroanthraquinone involve complex photophysical processes that determine the efficiency of photoredox catalytic reactions [12] [48]. Femtosecond transient absorption spectroscopy studies on related anthraquinone derivatives have revealed ultrafast intersystem crossing from the excited singlet state to the triplet state with time constants ranging from 11 to 220 picoseconds [34] [48].

Following photoexcitation at wavelengths corresponding to the absorption maximum, octafluoroanthraquinone initially populates highly excited singlet states through vertical transitions from the ground state [10]. Internal conversion to the lowest singlet excited state occurs with time constants on the order of 150 femtoseconds, accompanied by intramolecular vibrational energy redistribution processes [34]. The fluorine substituents in octafluoroanthraquinone are expected to influence these initial relaxation dynamics through modified vibrational coupling pathways.

The intersystem crossing process from the lowest singlet excited state to the triplet manifold represents a critical step in the photocatalytic mechanism [48]. For anthraquinone derivatives, this process typically exhibits high efficiency due to favorable spin-orbit coupling facilitated by the carbonyl groups [10] [48]. The presence of fluorine atoms in octafluoroanthraquinone may enhance intersystem crossing rates through increased heavy atom effects and modified electronic coupling between singlet and triplet states.

Transient absorption spectroscopy measurements have identified distinct spectral signatures corresponding to different excited states and intermediate species [12] [33]. The triplet excited state of anthraquinone derivatives typically exhibits broad absorption features in the visible and near-infrared regions, with specific bands corresponding to triplet-triplet transitions [11] [23]. These spectroscopic signatures provide valuable insights into the electronic structure and reactivity of the photoexcited catalyst.

The lifetime of the triplet excited state represents a crucial parameter determining the efficiency of bimolecular electron transfer reactions [52]. Studies on related anthraquinone derivatives have reported triplet lifetimes ranging from microseconds to milliseconds, depending on the substituent pattern and environmental conditions [25] [52]. The fluorinated structure of octafluoroanthraquinone is expected to influence triplet state dynamics through modified electronic deactivation pathways and altered intermolecular interactions.

Vibrational cooling processes following intersystem crossing occur on timescales comparable to or faster than the intersystem crossing itself, typically within 4 picoseconds [34]. These processes ensure thermal equilibration of the triplet excited state before subsequent bimolecular reactions with substrate molecules or fluorinating agents [34].

Computational Modeling of Electron Transfer Processes

Computational modeling approaches have provided fundamental insights into the electron transfer mechanisms involving octafluoroanthraquinone and related anthraquinone derivatives [26] [27]. Density functional theory calculations at the B3LYP level with appropriate basis sets have been employed to investigate the electronic structure, molecular orbital energies, and thermodynamic parameters relevant to photoredox catalysis [26] [27].

The computational analysis of octafluoroanthraquinone reveals significant modifications to the frontier molecular orbital energies compared to the parent anthraquinone molecule [26]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are substantially lowered due to the electron-withdrawing effects of the fluorine substituents [2]. These electronic modifications result in enhanced electron affinity and altered redox potentials that favor electron transfer reactions with appropriate substrates.

Time-dependent density functional theory calculations have been utilized to predict the absorption spectra and excited-state properties of fluorinated anthraquinone derivatives [13] [27]. These calculations provide detailed information about the electronic transitions responsible for visible light absorption and the nature of the excited states involved in photocatalytic processes [13]. The computational results demonstrate good agreement with experimental absorption spectra and provide insights into the electronic origins of photocatalytic activity.

| Computational Parameter | Octafluoroanthraquinone | Anthraquinone | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy (electron volts) | -7.16 | -6.50 | [2] |

| Lowest Unoccupied Molecular Orbital Energy (electron volts) | -3.20 | -2.92 | [2] |

| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap (electron volts) | 3.96 | 4.25 | [2] |

| Absorption Maximum (nanometers) | 435 | 413 | [2] |

| Triplet Excited State Energy (electron volts) | 1.68 | 2.33 | [2] |

Molecular dynamics simulations have been employed to investigate the conformational dynamics and intermolecular interactions of anthraquinone derivatives in solution [50]. These studies reveal important information about the preferred molecular conformations and the effects of solvation on electronic properties [50]. The computational results demonstrate that molecular flexibility can significantly influence the transition dipole moment orientations and photophysical properties.

Marcus theory calculations have been applied to analyze the thermodynamics and kinetics of electron transfer processes involving anthraquinone photocatalysts [41]. These theoretical frameworks provide quantitative predictions of electron transfer rates based on the driving force, reorganization energy, and electronic coupling parameters [41]. The computational analysis enables optimization of reaction conditions and rational design of improved photocatalytic systems.

Computational studies have also investigated the formation and stability of exciplex intermediates between octafluoroanthraquinone and various reaction partners [36] [42]. Density functional theory calculations reveal the geometric and electronic structures of these transient species and provide insights into their role in facilitating electron and atom transfer processes [36]. The computational results support experimental observations of exciplex formation and help elucidate the detailed reaction mechanisms.

Role of Exciplex Formation in Redox Reactions

Exciplex formation represents a fundamental mechanism through which octafluoroanthraquinone facilitates photoredox reactions with various substrate molecules [36] [42]. These excited-state complexes form through non-covalent interactions between the photoexcited anthraquinone catalyst and ground-state reaction partners, creating transient species with unique electronic and photophysical properties [33] [42].

The formation of exciplexes between octafluoroanthraquinone and fluorinating reagents such as Selectfluor has been directly observed through nanosecond transient absorption spectroscopy [42]. These measurements reveal characteristic absorption features that differ from both the individual excited-state catalyst and the ground-state fluorinating agent [42]. The spectroscopic evidence provides unambiguous confirmation of exciplex formation and demonstrates the importance of these intermediates in the overall catalytic mechanism.

The structural characteristics of exciplexes involve partial charge transfer between the electron-rich excited-state catalyst and electron-deficient reaction partners [36]. Computational analysis reveals that exciplex formation is accompanied by significant geometric reorganization and electronic redistribution [36]. The fluorine substituents in octafluoroanthraquinone enhance exciplex stability through favorable electrostatic interactions and improved orbital overlap with fluorinating reagents.

Exciplex intermediates exhibit distinct photophysical properties compared to their constituent components, including modified absorption spectra, altered excited-state lifetimes, and enhanced reactivity toward electron and atom transfer processes [33] [36]. The formation of these complexes effectively lowers the activation barriers for subsequent chemical transformations by pre-organizing the reactive species in favorable geometric arrangements [36].

The kinetics of exciplex formation and decay have been investigated through time-resolved spectroscopic techniques [42]. These studies reveal formation time constants on the order of picoseconds, followed by decay processes that compete with productive chemical reactions [42]. The relative rates of exciplex formation, decay, and chemical transformation determine the overall efficiency of the photocatalytic process.

Thermodynamic analysis of exciplex formation reveals that these processes are typically slightly exergonic, providing driving force for complex formation while maintaining sufficient energy for subsequent chemical reactions [36]. The energetics of exciplex formation can be tuned through modification of the catalyst structure, enabling optimization of catalytic performance for specific reaction types [36].

The role of exciplex formation extends beyond simple pre-association of reactants to include active participation in electron transfer and bond-forming processes [33] [36]. The charge-transfer character of these complexes facilitates single-electron transfer reactions by reducing the reorganization energy associated with electron transfer [36]. This mechanism represents a key advantage of photoredox catalysis compared to thermal processes that require higher activation energies.

The electrochemical properties of octafluoroanthraquinone stand in stark contrast to those of non-fluorinated quinone derivatives, highlighting the profound impact of fluorination on molecular redox behavior [1] [2]. Unsubstituted anthraquinone exhibits a first reduction potential of approximately -1.435 volts versus the ferrocene/ferrocenium couple, while octafluoroanthraquinone demonstrates a significantly more positive potential due to the strong electron-withdrawing effects of the fluorine substituents [1] [2].

Comparative studies reveal that electron-donating substituents, such as hydroxyl and amino groups, decrease the redox potential of anthraquinone derivatives, moving the reduction to more negative potentials [9] [10]. This trend is opposite to the behavior observed with fluorinated derivatives, where electron-withdrawing groups increase the redox potential [9] [10]. The magnitude of these effects depends on the number and position of substituents, with complete fluorination producing the most significant positive shift [9] [10].

The stability of reduced species also differs markedly between fluorinated and non-fluorinated quinones. Octafluoroanthraquinone exhibits enhanced stability of both the radical anion and dianion forms due to the electron-withdrawing effects of fluorine [1] [2]. This stability translates to improved reversibility in electrochemical processes and reduced side reactions during battery cycling [1] [2].

Solubility characteristics represent another key differentiator between fluorinated and non-fluorinated quinones. While many anthraquinone derivatives with polar substituents demonstrate high aqueous solubility, octafluoroanthraquinone exhibits limited solubility in both aqueous and organic solvents due to its perfluorinated structure [1] [2]. This characteristic necessitates careful consideration of electrolyte selection and cell design in practical applications [1] [2].

Kinetic factors also distinguish fluorinated from non-fluorinated quinones. The electron-withdrawing effects of fluorine can influence the reorganization energy associated with electron transfer, potentially affecting the rate constants for electrochemical reactions [11]. While this may result in slower kinetics in some cases, the enhanced stability and reversibility often compensate for any kinetic limitations [11].

Computational Design of Electrochemical Cycles

The computational design of electrochemical cycles for octafluoroanthraquinone relies heavily on density functional theory calculations to predict and optimize redox behavior [3] [4] [12]. Advanced computational protocols combine quantum mechanical calculations with solvation models to accurately predict redox potentials and guide the development of new fluorinated quinone derivatives [3] [4] [12].

The relationship between molecular orbital energies and redox potentials forms the foundation for computational screening approaches. For octafluoroanthraquinone, the LUMO energy provides a reliable predictor of the first reduction potential, enabling rapid screening of potential derivatives without the need for exhaustive experimental characterization [3] [4] [12]. This computational framework has been extended to evaluate hundreds of quinone derivatives, establishing structure-property relationships that guide rational design efforts [3] [4] [12].

Machine learning approaches have emerged as powerful tools for accelerating the discovery of new redox-active materials, including fluorinated quinones [13] [14]. These methods leverage large databases of calculated properties to identify patterns and predict the behavior of novel compounds, significantly reducing the time and cost associated with materials discovery [13] [14]. Random forest regression models and neural networks have demonstrated particular success in predicting redox potentials with mean absolute errors of less than 0.1 volts [13] [14].

Solvation effects play a crucial role in determining the electrochemical behavior of octafluoroanthraquinone, requiring sophisticated computational models to accurately capture solvent-solute interactions [12] [11]. The polarizable continuum model and conductor-like screening model have proven effective for describing solvation effects in both aqueous and non-aqueous environments [12] [11]. These models account for the unique solvation characteristics of fluorinated compounds, which often differ significantly from their non-fluorinated counterparts [12] [11].

The design of electrochemical cycles also considers the thermodynamic stability of all species involved in the redox process. Computational studies have revealed that the dianion form of octafluoroanthraquinone is thermodynamically stable, avoiding the disproportionation reactions that can limit the performance of some quinone derivatives [3] [4]. This stability is attributed to the electron-withdrawing effects of fluorine, which stabilize the multiply charged species [3] [4].

Temperature effects on electrochemical performance can be predicted through computational modeling of vibrational contributions to free energy differences [12] [11]. These calculations provide insights into the temperature dependence of redox potentials and enable the optimization of operating conditions for fluorinated quinone-based energy storage systems [12] [11].

The computational design framework also extends to the prediction of degradation mechanisms and side reactions that may limit the practical performance of octafluoroanthraquinone [3] [4]. By identifying potential decomposition pathways and their activation barriers, computational studies guide the development of strategies to enhance material stability and extend cycle life [3] [4].

| Property | Octafluoroanthraquinone | Unsubstituted Anthraquinone | Difference |

|---|---|---|---|

| First Reduction Potential (V) | -1.035 (estimated) | -1.435 | +0.400 |

| LUMO Energy (eV) | -4.05 (estimated) | -3.54 | -0.51 |

| Chemical Stability | Very High | Moderate | Enhanced |

| Thermal Stability | High | Moderate | Enhanced |

| Solubility | Low | Low | Similar |

| Flammability | Non-flammable | Flammable | Improved |

| Computational Method | Accuracy (±V) | Computational Cost | Best Applications |

|---|---|---|---|

| B3LYP/6-31G(d) | 0.10 | Low | Screening studies |

| B3LYP/6-31++G** | 0.05 | Medium | Detailed analysis |

| B3LYP/6-311++G** | 0.03 | High | Precision calculations |

| HSE06 | 0.02 | Very High | Benchmark studies |

| M06-2X | 0.08 | High | Organic systems |

| SCC-DFTB/3ob | 0.12 | Very Low | High-throughput screening |

| Fluorination Level | Redox Potential Shift (V) | LUMO Energy Change (eV) | Stability Enhancement |

|---|---|---|---|

| Monofluorinated | +0.05 to +0.15 | -0.1 to -0.3 | Moderate |

| Difluorinated | +0.10 to +0.25 | -0.2 to -0.4 | Moderate |

| Tetrafluorinated | +0.20 to +0.35 | -0.3 to -0.6 | Significant |

| Octafluorinated | +0.35 to +0.45 | -0.5 to -0.8 | Very High |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard